

# Charge Carrier Mobility in PF8-TAA Thin Films: An In-depth Technical Guide

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## Compound of Interest

Compound Name: PF8-TAA

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This technical guide provides a comprehensive overview of charge carrier mobility in thin films of the copolymer Poly(9,9-dioctylfluorene-co-N-(4-(tert-butyl)phenyl)diphenylamine), commonly known as **PF8-TAA** or TFB. This material is a subject of significant interest in the field of organic electronics for its application as a hole transport layer in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

## Core Concepts in Charge Carrier Mobility

Charge carrier mobility ( $\mu$ ) is a critical parameter that defines the performance of semiconductor materials. It quantifies how quickly charge carriers (electrons and holes) move through a material under the influence of an electric field. In organic semiconductors like **PF8-TAA**, which are characterized by disordered molecular structures, charge transport is typically described by a hopping mechanism between localized states. Consequently, their mobilities are generally lower than those of their inorganic crystalline counterparts.

High charge carrier mobility is desirable for efficient device operation as it facilitates rapid charge extraction and minimizes recombination losses. **PF8-TAA** is specifically engineered to exhibit preferential transport of holes, owing to the triarylamine (TAA) moieties incorporated into the polyfluorene (PF8) backbone.

## Quantitative Data on Charge Carrier Mobility in PF8-TAA

The available literature predominantly focuses on the hole transport characteristics of **PF8-TAA**, reflecting its primary application as a hole transport material. Quantitative data for electron mobility is scarce, which is consistent with the material's molecular design that favors hole transport.

Charge Carrier	Mobility (cm <sup>2</sup> /Vs)	Measurement Technique	Source Type
Holes (h <sup>+</sup> )	2 x 10 <sup>-3</sup>	Not Specified	Chemical Supplier Data
Holes (h <sup>+</sup> )	1 x 10 <sup>-4</sup> - 4 x 10 <sup>-4</sup>	Time-of-Flight (TOF)	Primary Research

Note: The discrepancy in hole mobility values may arise from differences in experimental conditions, thin film processing, and the specific molecular weight of the polymer used.

**Electron Mobility in PF8-TAA:** A thorough literature search did not yield specific quantitative data for the electron mobility of **PF8-TAA**. This is characteristic of a material designed and predominantly utilized as a unipolar hole transporter. The fluorene units can support some electron transport, but the high concentration of triarylamine moieties, which are excellent hole transport units, makes hole conduction the dominant mechanism. It is expected that the electron mobility is significantly lower than the hole mobility.

## Experimental Protocols for Charge Carrier Mobility Measurement

The determination of charge carrier mobility in organic semiconductor thin films is primarily conducted using several well-established techniques. The most common methods are Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

### Time-of-Flight (TOF) Method

The Time-of-Flight method is a direct technique to measure the drift mobility of charge carriers. It involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample thickness to the counter electrode under an applied bias.

#### Experimental Procedure:

- **Sample Preparation:** A thin film of **PF8-TAA** is sandwiched between two electrodes. One electrode (e.g., indium tin oxide - ITO) is semi-transparent to allow for photoexcitation. The other is a metal contact (e.g., aluminum). The thickness of the polymer film is typically in the range of a few micrometers.
- **Photoexcitation:** A short pulse of light (typically from a nitrogen laser) with a photon energy greater than the bandgap of **PF8-TAA** is directed onto the semi-transparent electrode. This creates electron-hole pairs near the electrode.
- **Charge Drift:** An external voltage is applied across the device. Depending on the polarity of the applied field, either electrons or holes will be driven across the film. For hole mobility measurements in **PF8-TAA**, a positive bias is applied to the ITO electrode.
- **Photocurrent Measurement:** A transient photocurrent is measured as the sheet of charge carriers drifts through the material. The transit time ( $t_T$ ) is determined from the shape of the photocurrent transient, often identified as a "kink" or change in slope when the carriers reach the collecting electrode.
- **Mobility Calculation:** The charge carrier mobility ( $\mu$ ) is then calculated using the following equation:

$$\mu = L^2 / (V * t_T)$$

where L is the thickness of the polymer film and V is the applied voltage.

## Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device. When the injected charge carrier density exceeds the

intrinsic carrier density, the current becomes limited by the space charge of the injected carriers.

#### Experimental Procedure:

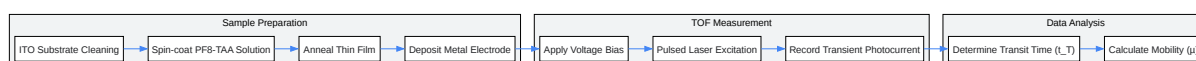
- **Device Fabrication:** A single-carrier device is fabricated, which for hole mobility measurements in **PF8-TAA** would typically have a structure of ITO/PEDOT:PSS/**PF8-TAA**/Au. The PEDOT:PSS layer serves as an efficient hole injection layer, and the high work function of gold (Au) facilitates hole collection while blocking electron injection.
- **J-V Measurement:** The current density (J) is measured as a function of the applied voltage (V) in the dark.
- **Data Analysis:** The J-V characteristic in the SCLC regime is described by the Mott-Gurney law:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$$

where  $\epsilon_0$  is the permittivity of free space,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the charge carrier mobility, V is the voltage, and L is the film thickness.

- **Mobility Extraction:** By plotting J versus  $V^2$ , a linear relationship is expected in the SCLC region. The mobility can be extracted from the slope of this plot.

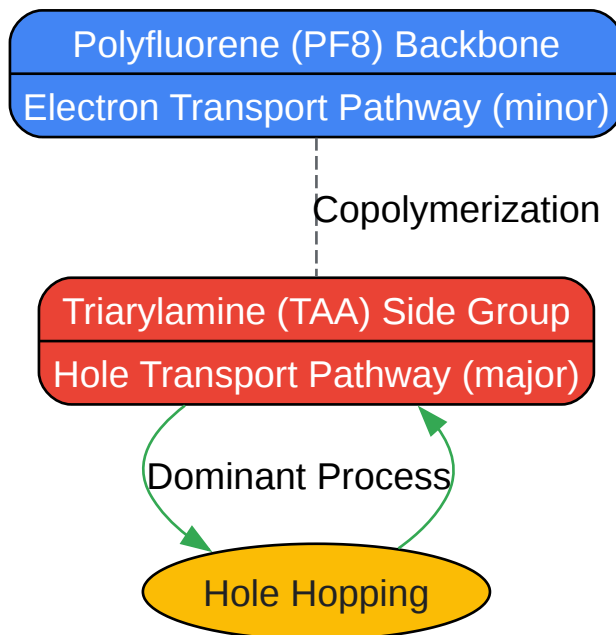
## Visualizations



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**Figure 1:** Experimental workflow for the Time-of-Flight (TOF) measurement.

## Molecular Structure and Charge Transport in PF8-TAA



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**Figure 2:** Relationship between **PF8-TAA**'s molecular structure and its charge transport properties.

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